N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
説明
This compound is a thienopyrimidinone derivative featuring a piperidine-3-carboxamide scaffold linked to a 2,3-dihydro-1H-inden-1-yl moiety. Its core structure includes a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one system substituted with a phenyl group at position 5. The indenyl and piperidine groups enhance conformational flexibility and membrane permeability, while the 4-oxo-thienopyrimidine core may act as a bioisostere for purine or pyrimidine nucleotides .
特性
CAS番号 |
1243058-43-6 |
|---|---|
分子式 |
C27H26N4O2S |
分子量 |
470.59 |
IUPAC名 |
N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C27H26N4O2S/c32-25(28-22-13-12-18-9-4-5-11-20(18)22)19-10-6-14-31(15-19)27-29-23-21(17-7-2-1-3-8-17)16-34-24(23)26(33)30-27/h1-5,7-9,11,16,19,22H,6,10,12-15H2,(H,28,32)(H,29,30,33) |
InChIキー |
QEGRXEFPECWKNB-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NC5CCC6=CC=CC=C56 |
溶解性 |
not available |
製品の起源 |
United States |
生物活性
N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thieno[3,2-d]pyrimidine moiety is known for its role in inhibiting key enzymes involved in cancer proliferation and inflammation.
Anticancer Activity
Research has indicated that compounds similar to N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide exhibit significant anticancer properties. For instance, studies on related thienopyrimidine derivatives have shown promising results against various cancer cell lines, including colon (HT29) and prostate (DU145) cancers. Molecular docking studies suggest that these compounds may inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell signaling pathways .
Antibacterial Activity
The compound's antibacterial properties have been explored through in vitro studies. Similar thienopyrimidine compounds demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups significantly influenced the activity levels .
Case Study 1: Synthesis and Evaluation
A study synthesized a series of thienopyrimidine derivatives including the target compound. The synthesized compounds were evaluated for their biological activity through disk diffusion assays against a range of bacterial strains. Results indicated that modifications in the side chains could enhance antibacterial efficacy .
Case Study 2: Molecular Docking Studies
Molecular docking studies were performed to assess the binding affinity of the compound to EGFR. The results showed a strong interaction with key residues in the active site, suggesting a potential mechanism for its anticancer effects .
Data Summary
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to three analogs based on structural modifications, synthetic routes, and inferred physicochemical properties (Table 1).
Table 1: Comparative Analysis of Structural Analogs
Key Insights
Fluorophenyl Analog (): The 2-fluorophenyl substituent increases molecular weight and lipophilicity compared to the target compound’s phenyl group. Fluorine’s electronegativity may enhance metabolic stability but reduce aqueous solubility . The piperidine-4-carboxamide (vs.
Adamantyl substitution (Compound 67) introduces extreme rigidity and bulk, which may limit bioavailability despite enhancing target affinity .
Synthetic Challenges: The target compound’s thienopyrimidinone core requires multi-step synthesis involving cyclocondensation of thioureas with α,β-unsaturated ketones, whereas quinoline derivatives (e.g., 67) are synthesized via simpler Ullmann couplings .
Pharmacological Implications
- The target compound’s 7-phenyl group optimizes steric and electronic interactions with hydrophobic enzyme pockets, whereas fluorophenyl analogs may prioritize potency over solubility.
- Piperidine-3-carboxamide’s spatial placement likely enhances binding to hinge regions in kinases compared to piperidine-4-carboxamide derivatives .
Q & A
Q. What are the key steps in synthesizing the compound and ensuring purity?
The synthesis involves multi-step reactions, starting with the formation of the thienopyrimidine core via cyclization, followed by sequential introduction of the piperidine ring and indenyl group. Reaction optimization includes coupling agents (e.g., DCC) and bases (e.g., DIPEA) under controlled temperatures . Purification via column chromatography and recrystallization ensures high purity, confirmed by NMR and mass spectrometry .
Q. Which analytical techniques confirm the structural integrity of the compound?
Structural confirmation requires 1H/13C NMR to verify proton/carbon environments, HRMS for molecular weight accuracy, and X-ray crystallography for stereochemical details. Crystallography resolves spatial arrangements, such as the thienopyrimidine-piperidine linkage .
Q. What are the primary biological targets studied for this compound?
While specific targets are not explicitly reported for this compound, structurally similar thienopyrimidine-piperidine derivatives are investigated as kinase inhibitors or GPCR modulators. Initial assays include enzyme inhibition (e.g., kinase activity via ADP-Glo™) and receptor binding studies (radioligand displacement) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield in large-scale synthesis?
Use statistical design of experiments (DoE), such as factorial designs, to evaluate solvent polarity, catalyst loading, and temperature. For example, a Box-Behnken design optimizes coupling reactions by varying equivalents of reagents and reaction time . Computational reaction path searches (quantum chemical calculations) predict energetically favorable pathways, reducing trial-and-error .
Q. What strategies address poor bioavailability observed in preclinical studies?
Structural modifications to improve solubility and metabolic stability include:
- Introducing hydrophilic groups (e.g., hydroxyl) to the piperidine ring.
- Replacing labile esters with bioisosteres (e.g., amides). Comparative PK studies with analogs (e.g., fluorophenyl derivatives) identify optimal substituents .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
Conduct metabolite profiling (LC-MS/MS) to identify active/inactive metabolites. Parallel in vitro assays under physiological conditions (e.g., serum protein binding) reconcile discrepancies. If in vitro IC50 is low but in vivo efficacy is poor, rapid hepatic metabolism may require prodrug strategies .
Q. What computational approaches predict bioactivity against novel targets?
Molecular docking (AutoDock Vina) against kinases or GPCRs identifies binding modes. Molecular dynamics (MD) simulations (AMBER/GROMACS) assess complex stability. Validate predictions with enzymatic assays (e.g., kinase inhibition) and correlate computed binding energies (ΔG) with IC50 values .
Q. How to design SAR studies for structural optimization?
Synthesize derivatives with systematic variations:
- Alter indenyl substituents (e.g., electron-withdrawing groups at position 3).
- Modify the phenyl ring on the thienopyrimidine core (e.g., halogen substitutions). Test analogs in functional assays (e.g., cell proliferation, target engagement). SAR tables highlight critical moieties; for example, meta-substitutions on phenyl may enhance affinity .
Q. How to address stability issues during long-term storage?
Perform accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 1–3 months. Degradation products (e.g., hydrolyzed carboxamide) are analyzed via UPLC-MS. Lyophilization and argon storage at -20°C improve stability. Excipient screening (e.g., cyclodextrins) stabilizes aqueous formulations .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data across studies?
Discrepancies may arise from differing solvents/pH conditions. Standardize measurements using the shake-flask method in PBS (pH 7.4) and DMSO. Compare with logP predictions (e.g., ChemAxon) to validate experimental values .
Q. Why do crystallography and NMR data show conformational differences?
X-ray crystallography captures the solid-state conformation, while NMR reflects solution dynamics. MD simulations bridge this gap by modeling flexibility in aqueous environments. For example, piperidine ring puckering may vary between states .
Methodological Tables
Table 1: Key Analytical Parameters
Table 2: DoE Variables for Reaction Optimization
| Variable | Range Tested | Optimal Value (Example) | Impact on Yield |
|---|---|---|---|
| Catalyst loading | 0.5–2.0 eq. | 1.2 eq. | +22% |
| Temperature | 60–100°C | 80°C | +15% |
| Solvent polarity | THF, DMF, DCM | DMF | +30% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
